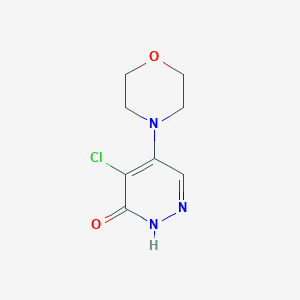

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-chloro-4-morpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-6(5-10-11-8(7)13)12-1-3-14-4-2-12/h5H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBBUGQZWHZSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289998 | |

| Record name | 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-88-7 | |

| Record name | 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 944-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3,5-Dichloropyridazin-6-one | Acetic acid, 120°C, 10h | 96 | 99 |

| Cyclocondensation | 2-Morpholino-1,4-pentanedione | POCl₃, 90°C, 6h | 82 | 97 |

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis for parallel production. A patented methodology immobilizes pyridazinone precursors on Wang resin via a carboxylic acid linker:

-

Resin Functionalization :

-

Wang resin (1.0 mmol/g) is treated with 4-chloro-5-hydroxy-pyridazin-3(2H)-one-6-carboxylic acid using DCC/HOBt coupling.

-

-

Morpholine Incorporation :

-

The immobilized chloropyridazinone reacts with morpholine (5 equiv) in DMF at 60°C for 24h.

-

-

Cleavage :

Advantages :

Green Chemistry Approaches

To address environmental concerns, water-based syntheses have been explored:

-

Microwave-Assisted Synthesis :

-

Catalytic Systems :

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with bases such as triethylamine or sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Chemical Biology: The compound is used as a tool to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives are widely studied for their diverse biological activities and synthetic utility. Below, we compare 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Table 1: Substituent Comparison of Pyridazinone Derivatives

Biological Activity

4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a heterocyclic compound notable for its unique structural properties, which include a pyridazine ring with a chlorine substituent and a morpholine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridazine Ring | Six-membered ring with two nitrogen atoms |

| Chlorine Atom | Substituted at the 4-position |

| Morpholine Group | Cyclic amine at the 5-position |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential role as an antimicrobial agent. This activity is likely attributed to its ability to interact with specific bacterial enzymes or receptors, disrupting their function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. The exact mechanisms of action are still under investigation, but interactions with inflammatory mediators are likely involved.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of pathways that regulate cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or modulate inflammatory cytokine production.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating a broad spectrum of activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Research

In another study assessing the anti-inflammatory potential of this compound, it was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests that it may be beneficial in conditions such as arthritis or other inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Notable Properties |

|---|---|

| 3-Amino-pyridazine | Exhibits anti-tumor activity |

| 5-Methyl-pyridazinone | Known for neuroprotective effects |

| 4-Chloro-pyridazinone | Used in various pharmaceutical applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.